molecular formula C10H6N6O4 B10912588 6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1003993-03-0

6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B10912588
CAS No.: 1003993-03-0
M. Wt: 274.19 g/mol
InChI Key: OZIVHXXZQWCEOT-UHFFFAOYSA-N
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Description

6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

The synthesis of 6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclization of 3(5)-aminopyrazoles with appropriate reagents. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process . Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

CAS No.

1003993-03-0

Molecular Formula

C10H6N6O4

Molecular Weight

274.19 g/mol

IUPAC Name

6-(4-nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

InChI

InChI=1S/C10H6N6O4/c17-10(18)8-1-9-11-2-6(4-15(9)13-8)14-5-7(3-12-14)16(19)20/h1-5H,(H,17,18)

InChI Key

OZIVHXXZQWCEOT-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=CC(=CN2N=C1C(=O)O)N3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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